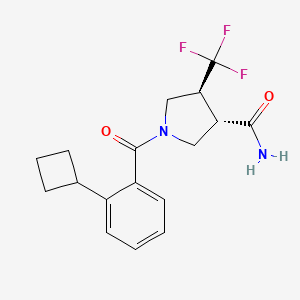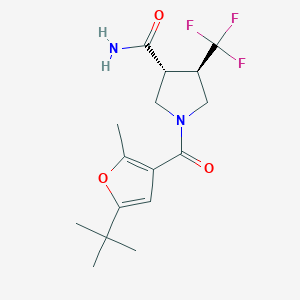
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide, also known as CTBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has been studied for its potential use as a ligand in drug discovery and development. It has been reported to have high affinity and selectivity for the μ-opioid receptor, which is involved in pain management and addiction. This compound has also been investigated for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide acts as a partial agonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and activates downstream signaling pathways, resulting in analgesic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of pain. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, this compound has been reported to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide in lab experiments is its high affinity and selectivity for the μ-opioid receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide. One direction is to investigate its potential use in combination with other drugs for cancer therapy. Another direction is to optimize the synthesis method to improve the yield and scalability of production. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and development, particularly in the areas of pain management and cancer therapy. Its high affinity and selectivity for the μ-opioid receptor make it a promising ligand for drug development. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of (3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the reaction of cyclobutylmethylamine with 2-cyclobutylbenzoyl chloride to form the intermediate compound, which is then treated with trifluoromethylpyrrolidine-3-carboxylic acid to obtain this compound. This method has been reported to have a yield of 65% and can be optimized for large-scale production.
Propiedades
IUPAC Name |
(3S,4S)-1-(2-cyclobutylbenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)14-9-22(8-13(14)15(21)23)16(24)12-7-2-1-6-11(12)10-4-3-5-10/h1-2,6-7,10,13-14H,3-5,8-9H2,(H2,21,23)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYFPTHQQJBUGV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)N3CC(C(C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)N3C[C@H]([C@@H](C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]-[6-(difluoromethoxy)pyridin-3-yl]methanone](/img/structure/B7348000.png)
![(3aS,7aR)-5-(1-butylcyclopropanecarbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7348013.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(5-fluoro-1,3-benzodioxol-4-yl)methanone](/img/structure/B7348021.png)
![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![4-oxo-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1H-pyridine-2-carboxamide](/img/structure/B7348031.png)
![6-cyclopropyl-N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7348042.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-3,4-dihydro-1H-isochromene-5-carboxamide](/img/structure/B7348047.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)

![(2R,3R)-N-[(2-ethyl-5-methyltriazol-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348068.png)
![N-[(2R)-3-cyclobutyl-1-oxo-1-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propan-2-yl]acetamide](/img/structure/B7348073.png)
![6,7-dimethyl-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7348078.png)
![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![2-(difluoromethyl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]thiophene-3-carboxamide](/img/structure/B7348093.png)